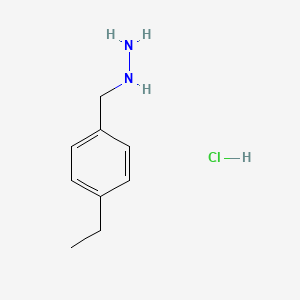

(4-Ethylbenzyl)hydrazine hydrochloride

Description

(4-Ethylbenzyl)hydrazine hydrochloride (CAS 1269376-23-9) is a substituted hydrazine derivative featuring an ethyl group para to the benzyl-hydrazine moiety. This compound is primarily utilized in organic synthesis as a nucleophilic building block for constructing heterocycles, pharmaceuticals, and functional materials. Its structure combines the reactivity of hydrazine with the steric and electronic effects of the ethyl-substituted benzyl group, making it distinct from simpler hydrazine salts .

Properties

IUPAC Name |

(4-ethylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-2-8-3-5-9(6-4-8)7-11-10;/h3-6,11H,2,7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLDDVRFQUNSCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

The following table summarizes key structural, synthetic, and functional differences between (4-Ethylbenzyl)hydrazine hydrochloride and analogous compounds:

Q & A

Q. What are the common synthetic routes for preparing (4-Ethylbenzyl)hydrazine hydrochloride?

The synthesis typically involves hydrazine derivatives reacting with substituted benzyl halides or carbonyl compounds. For example, hydrazine hydrochloride can condense with 4-ethylbenzaldehyde under reflux in ethanol, followed by acidification to form the hydrochloride salt. Key steps include refluxing with hydrazine hydrate in polar solvents (e.g., ethanol) and purification via crystallization .

Q. What analytical techniques are used to confirm the purity and structure of this compound?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) validate molecular structure, while elemental analysis confirms stoichiometry. X-ray crystallography may be used for definitive structural elucidation .

Q. How can researchers evaluate the biological activity of this compound?

Standard assays include antimicrobial testing (e.g., disc diffusion against bacterial/fungal strains), enzyme inhibition studies (e.g., aminopeptidase N or VEGFR2 assays), and cytotoxicity screening (e.g., MTT assays on cancer cell lines). Solubility in DMSO or saline is optimized for in vitro studies .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation occurs under prolonged heat (>40°C) or acidic/alkaline conditions. Use desiccants and inert atmospheres for long-term storage .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent, pH) influence the yield and selectivity of its synthesis?

- Temperature: Higher reflux temperatures (70–80°C) accelerate hydrazone formation but risk side reactions (e.g., oxidation).

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine, while ethanol minimizes byproducts.

- pH: Acidic conditions (pH 3–4) favor protonation of intermediates, improving crystallinity. Kinetic studies show pseudo-first-order behavior under optimized conditions .

Q. What mechanistic insights explain its reactivity in forming heterocyclic derivatives (e.g., triazoles, pyrazolines)?

The hydrazine moiety acts as a nucleophile, attacking electrophilic carbons in carbonyl groups or α,β-unsaturated systems. For triazole synthesis, cyclocondensation with nitriles or alkynes follows a Huisgen-type mechanism. Substituents on the ethylbenzyl group modulate electronic effects, altering reaction rates and regioselectivity .

Q. How can structural modifications enhance its bioactivity or reduce toxicity?

- Bioactivity: Introducing electron-withdrawing groups (e.g., halogens) at the para position increases antimicrobial potency by enhancing membrane penetration.

- Toxicity: Replacing the ethyl group with polar substituents (e.g., hydroxyl) reduces hepatotoxicity, as shown in SAR studies of analogous hydrazines .

Q. What strategies resolve contradictions in stability data under varying environmental conditions?

Accelerated stability testing (40°C/75% RH) combined with HPLC-MS analysis identifies degradation pathways (e.g., hydrolysis or oxidation). Contradictions arise from impurities in starting materials; stringent purification (e.g., recrystallization) and controlled storage protocols improve reproducibility .

Q. How does its hydrochloride salt form impact solubility and crystallinity compared to freebase analogs?

The hydrochloride salt enhances aqueous solubility (critical for biological assays) via ionic interactions. Crystallinity is improved due to stronger hydrogen bonding, as evidenced by sharper XRD peaks. Freebase forms exhibit higher lipid solubility but lower stability .

Q. What computational methods predict its interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations model binding affinities to targets like MMP9 or VEGFR2. QSAR models correlate substituent effects (e.g., logP, Hammett constants) with inhibitory activity, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.